methyl 1-methyl-5-oxopiperazine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-oxopiperazine-2-carboxylate typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. Specific details about the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-oxopiperazine-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-methyl-5-oxopiperazine-2-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 1-methyl-5-oxopiperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in fatty acid synthesis or block ion channels, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1-methyl-5-oxopiperazine-2-carboxylate include:
Methyl 5-oxopiperazine-2-carboxylate: Known for its inhibitory effects on statins and its role as an aluminum chelator.
Other piperazine derivatives: These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific molecular structure, which confers distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
CAS No. |
1862312-76-2 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 1-methyl-5-oxopiperazine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-9-4-6(10)8-3-5(9)7(11)12-2/h5H,3-4H2,1-2H3,(H,8,10) |
InChI Key |
WFVDYGPEWGLBIG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NCC1C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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